![molecular formula C16H15BrN4O2S B2674105 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-94-4](/img/structure/B2674105.png)

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

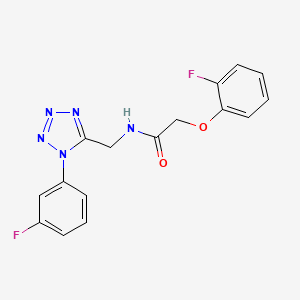

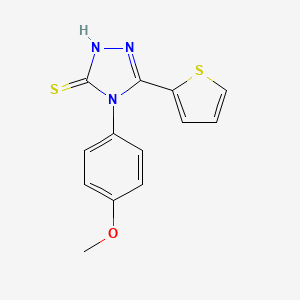

“2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs, including a bromobenzene, a pyridine, a pyrazole, and a sulfonamide group . These groups are common in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene part would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The pyridine and pyrazole rings would also be planar and aromatic. The sulfonamide group would have a tetrahedral sulfur atom .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The pyridine and pyrazole rings could act as bases or nucleophiles in various reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

1. Organic Synthesis and Catalysis

- N-Bromo Sulfonamide as a Catalyst : N-bromo sulfonamides, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), are used as efficient catalysts in organic synthesis. They facilitate the synthesis of various compounds, including 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields and short reaction times (Khazaei et al., 2014).

2. Antimicrobial Applications

- Heterocyclic Sulfonamide Derivatives : Sulfonamide-based heterocyclic compounds have been synthesized and tested for antimicrobial activity. For instance, compounds based on 3-methyl 1-phenyl-5-amino pyrazole have shown effectiveness against various bacterial strains (El‐Emary et al., 2002).

- Antibacterial Evaluation : New heterocyclic compounds containing a sulfonamido moiety have been developed for potential use as antibacterial agents. These compounds have shown significant antibacterial activities in various tests (Azab et al., 2013).

3. Structural Characterization and Ligand Design

- Metal Complex Formation : N-[2-(Pyridin-2-yl)ethyl] derivatives of sulfonamides have been studied for their molecular and supramolecular structures, showing potential as ligands for metal coordination. These compounds exhibit interesting structural features like hydrogen bonding and π-π stacking interactions (Jacobs et al., 2013).

4. Pharmaceutical Research

- Pyridine-Based Sulfa-Drugs : Pyridines and their sulfa drug derivatives have been investigated as antimicrobial agents. Some of these compounds have demonstrated significant activity against various pathogens (El‐Sayed et al., 2017).

- Cancer Research and Radiosensitizing Agents : Sulfonamide derivatives have been synthesized and evaluated for their potential in cancer treatment and as radiosensitizing agents. These studies have identified several compounds with promising anticancer activities (Ghorab et al., 2015).

properties

IUPAC Name |

2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSPAFKPJWRHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)

![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)

![5-Hydroxy-7-(o-tolyl)-5-(p-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2674031.png)

![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)

![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate](/img/structure/B2674034.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2674035.png)